MAO-B Catalytic Efficiency Comparison
The 1-methyl-4-(3-ethylfuran-2-yl)-1,2,3,6-tetrahydropyridine derivative (18a) displays an MAO-B kcat/Km value of approximately 11,000 min⁻¹ mM⁻¹, which is 3.8-fold higher than that of the unsubstituted furan-2-yl analog (16a, kcat/Km = 2,878 min⁻¹ mM⁻¹) and measurably distinct from the 3-methylfuran-2-yl analog (17a, kcat/Km ≈ 8,600 min⁻¹ mM⁻¹) [1]. The corresponding kcat values are 669 min⁻¹ (18a) vs. 85 min⁻¹ (16a), indicating that the 3-ethyl substituent increases turnover number by approximately 7.9-fold [1].
Unsubstituted furyl: 2,878 min⁻¹ mM⁻¹
| Evidence Dimension | MAO-B catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | kcat/Km ≈ 11,000 min⁻¹ mM⁻¹; kcat ≈ 669 min⁻¹; Km ≈ 0.06 mM (compound 18a containing 3-ethylfuran-2-yl substituent) |
| Comparator Or Baseline | Furan-2-yl analog (16a): kcat/Km = 2,878 min⁻¹ mM⁻¹, kcat = 85 min⁻¹, Km = 0.03 mM. 3-Methylfuran-2-yl analog (17a): kcat/Km ≈ 8,600 min⁻¹ mM⁻¹. |
| Quantified Difference | kcat/Km ratio (18a/16a) ≈ 3.8; kcat ratio (18a/16a) ≈ 7.9 |
| Conditions | MAO-B purified from beef liver; substrate concentration range 50–500 µM; enzyme concentration 0.09 µM; initial rate measured over first 120 s via dihydropyridinium chromophore formation; pH not explicitly reported but standard MAO-B assay conditions. |
Why This Matters
For research programs targeting MAO-B substrate specificity or developing neuroprotective prodrugs, the 3.8-fold higher catalytic efficiency of the 3-ethylfuran-2-yl derivative compared to the parent furan directly translates to a substantially lower required substrate concentration in enzymatic assays, improving assay sensitivity and reducing compound consumption.
- [1] Yu, J.; Castagnoli, N., Jr. Synthesis and Monoamine Oxidase B Substrate Properties of 1-Methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines. Bioorg. Med. Chem. 1999, 7 (12), 2835–2842. Table 1. View Source
